What is Eltrombopag-13C4 and its primary use in research
What is Eltrombopag-13C4 and its primary use in research
An In-depth Analysis of a Key Internal Standard in Pharmacokinetic and Bioanalytical Studies
Eltrombopag-13C4 is a stable, isotopically labeled version of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2][3] Its primary and critical role in research, particularly in drug development and clinical pharmacology, is to serve as an internal standard for the highly accurate quantification of Eltrombopag in biological samples.[1][3][4] This guide provides a comprehensive overview of Eltrombopag-13C4, its application, and the broader context of Eltrombopag's mechanism of action.
Core Properties of Eltrombopag-13C4
Eltrombopag-13C4 is structurally identical to Eltrombopag, with the exception of four Carbon-12 atoms being replaced by Carbon-13 isotopes.[5][6] This isotopic labeling results in a higher molecular weight than the parent compound, a crucial feature for its use in mass spectrometry-based assays.[5][6]
| Property | Value | Reference |
| Chemical Formula | C₂₁¹³C₄H₂₂N₄O₄ | [5] |
| Molecular Weight | 446.43 g/mol | [5] |
| Appearance | Orange-Yellow Solid | [5] |
| Unlabeled CAS Number | 496775-61-2 | [5][6] |
| Labeled CAS Number | 1217230-31-3 | [5][6] |
Primary Research Application: Bioanalytical Quantification
The principal application of Eltrombopag-13C4 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][7] This technique is the gold standard for quantifying drug concentrations in complex biological matrices like human plasma.[4][8]
The Role of an Internal Standard:
In LC-MS/MS analysis, an internal standard is a compound with very similar physicochemical properties to the analyte (in this case, Eltrombopag) that is added in a known, constant concentration to all samples (calibrators, quality controls, and unknown study samples). Eltrombopag-13C4 is the ideal IS for Eltrombopag because its behavior during sample preparation (e.g., protein precipitation) and chromatographic separation is nearly identical to that of the unlabeled drug.[7] However, due to its higher mass, it can be distinguished by the mass spectrometer.[7] This allows for the correction of variability that may occur during the analytical process, ensuring the high precision and accuracy of the results.[7]
A common methodology for the determination of Eltrombopag in human plasma involves the following steps:
-
Sample Preparation: A small volume of human plasma (e.g., 50 µL) is mixed with a protein precipitation agent, such as acetonitrile, which also contains a known concentration of Eltrombopag-13C4.[4][7] This step removes larger protein molecules that could interfere with the analysis.[4][7]
-
Chromatographic Separation: The resulting supernatant is injected into a liquid chromatography system. A C18 column is typically used to separate Eltrombopag and Eltrombopag-13C4 from other endogenous plasma components.[4] A mobile phase consisting of a mixture of an aqueous solution (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column.[4]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which is highly selective and sensitive.[7] Specific mass transitions are monitored for both Eltrombopag and Eltrombopag-13C4.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Eltrombopag | 443.24 | 183.08 | [7] |
| Eltrombopag-13C4 | 447.18 | 183.08 | [7] |
-
Quantification: The peak area ratio of Eltrombopag to Eltrombopag-13C4 is calculated. This ratio is then used to determine the concentration of Eltrombopag in the unknown samples by plotting it against a calibration curve prepared with known concentrations of the drug.[4]
Mechanism of Action of the Parent Compound: Eltrombopag
While Eltrombopag-13C4 is biochemically inert and used for analytical purposes, understanding the mechanism of the parent drug, Eltrombopag, is essential for researchers in this field. Eltrombopag is a thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia (low platelet counts).[9][10][11]
Unlike endogenous thrombopoietin, which binds to the extracellular domain of the TPO receptor (also known as c-Mpl), Eltrombopag binds to the transmembrane domain of the receptor.[10][12] This binding initiates a cascade of intracellular signaling, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[9][10] This signaling cascade stimulates the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for producing platelets, ultimately leading to an increased platelet count.[9][13]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for eltrombopag in 50μL of human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eltrombopag-13C4 | CymitQuimica [cymitquimica.com]
- 6. Eltrombopag-13C4 | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]
- 7. ejas.journals.ekb.eg [ejas.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Eltrombopag choline? [synapse.patsnap.com]
- 10. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Eltrombopag Diolamine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Eltrombopag for treatment of thrombocytopenia-associated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
